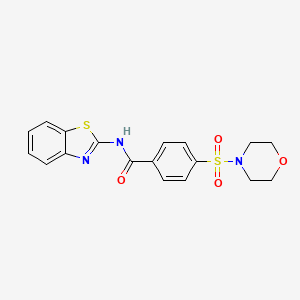

4-Acetyl-1-methylpyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

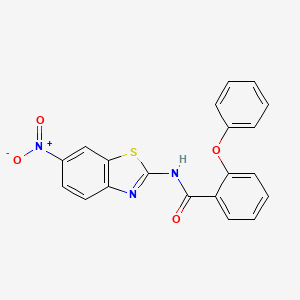

4-Acetyl-1-methylpyridin-2(1H)-one (also known as 4-AMPO) is a small organic molecule that has been widely studied for its potential applications in the fields of medicine, chemistry, and biotechnology. It is a derivative of pyridin-2(1H)-one, an aromatic heterocycle that is found in many natural products. 4-AMPO has been used as an intermediate in the synthesis of various pharmaceuticals and as a reagent in organic synthesis. In addition, 4-AMPO has been studied for its potential use as a therapeutic agent due to its ability to interact with various biological targets.

科学的研究の応用

Ethanol Metabolism Study

One application in scientific research relates to the study of ethanol metabolism. Although not directly mentioning 4-Acetyl-1-methylpyridin-2(1H)-one, research on similar compounds, such as the use of 4-Methylpyrazole, a selective inhibitor of alcohol dehydrogenase (ADH), provides insight into the potential role of pyridine derivatives in understanding the biochemical pathways involved in alcohol metabolism. This research helps in evaluating the effects of ADH inhibitors on alcohol-induced changes in metabolite levels, contributing to broader alcohol metabolism studies (Sarkola, Iles, Kohlenberg-Mueller, & Eriksson, 2002).

Water Oxidation Catalysts

Research into the development of new families of Ru complexes for water oxidation highlights the importance of pyridine derivatives in synthesizing catalysts with significant efficiency improvements. These complexes, characterized by their electronic absorption and redox properties, underscore the versatility of pyridine-based ligands in creating effective catalysts for water oxidation, a critical reaction for energy conversion processes (Zong & Thummel, 2005).

Metal Complexes Synthesis

The synthesis of mononuclear and binuclear metal complexes using ligands derived from pyridine, such as 1,3-bis(2-pyridylimino)isoindolines, demonstrates the application of pyridine derivatives in inorganic chemistry. These complexes, with their diverse magnetic, spectral, and electrochemical properties, are studied for their potential in various applications, ranging from catalysis to materials science (Gagne, Marritt, Marks, & Siegl, 1981).

Advanced NMR Spectroscopy

In the field of analytical chemistry, pyridine derivatives are used in demonstrating advanced NMR spectroscopy methods for structural assignments. For example, experiments introducing undergraduate students to selective nuclear Overhauser effect (NOE) NMR spectroscopy utilize pyridine-based compounds to elucidate molecular structures, enhancing educational approaches in chemistry (Hopson, Lee, & Hess, 2018).

Drug Solubility Improvement

Efforts to improve the solubility of drug-like compounds involve the synthesis of amine salts of poorly soluble molecules, demonstrating the potential of pyridine derivatives in medicinal chemistry. This approach addresses one of the main challenges in drug development, showcasing the role of pyridine derivatives in enhancing the bioavailability of pharmaceuticals (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).

特性

IUPAC Name |

4-acetyl-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-3-4-9(2)8(11)5-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQLAWSUSPMLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=O)N(C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-1-methylpyridin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)

![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)

![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)

![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)

![N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2688567.png)

![1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2688571.png)

![N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2688572.png)